molecular formula C13H8F4N2O B13222292 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Cat. No.: B13222292
M. Wt: 284.21 g/mol
InChI Key: FUPJIJRFTQTVLM-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted at positions 4 and 6. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is functionalized with a trifluoromethyl (-CF₃) group at position 4 and a 4-fluorophenyl moiety at position 7. The ethanone (acetyl) group at position 3 introduces a ketone functional group, which may influence reactivity and intermolecular interactions .

Insights into its behavior can be inferred from comparisons with structurally related compounds.

Properties

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C13H8F4N2O/c1-7(20)12-10(13(15,16)17)6-11(18-19-12)8-2-4-9(14)5-3-8/h2-6H,1H3

InChI Key

FUPJIJRFTQTVLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The combined presence of -CF₃ and 4-fluorophenyl in the target compound likely results in a highly electron-deficient aromatic system, which could enhance interactions with electron-rich biological targets (e.g., enzyme active sites).
  • Solubility vs. Permeability Trade-offs : While sulfonyl-piperazine groups (e.g., ) improve solubility, they may reduce cell permeability due to increased polarity. The target compound lacks such groups, suggesting a balance favoring permeability.
  • Thermodynamic Stability : The pyridazine core’s planarity may increase melting points compared to flexible analogs like pyrazoles .

Biological Activity

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10F4N2
  • Molecular Weight : 288.24 g/mol
  • CAS Number : 1271473-94-9

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl and fluorophenyl groups are crucial for enhancing lipophilicity and bioavailability, potentially leading to increased potency against specific targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate, breast, and lung cancers.

Cell Line IC50 (μM) Reference Compound
PC-3 (Prostate)0.89Sunitinib
MCF-7 (Breast)0.64Doxorubicin
HCT116 (Colon)3.97Doxorubicin

These findings suggest that the compound may act by inhibiting key signaling pathways involved in tumor growth, such as the VEGFR and EGFR pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and mediators in various in vitro models. For example, some derivatives showed reduced levels of TNF-alpha and IL-6 in activated macrophages .

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of a series of pyridazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.33 to 3.97 μM, demonstrating its potential as a lead compound for further development .

Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of this compound towards target receptors such as VEGFR-2 and EGFR. The results indicated favorable interactions with critical amino acids within the active sites of these receptors, suggesting a mechanism through which the compound may exert its biological effects .

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